molecular formula C14H18O3 B3320421 benzyl 3-hydroxycyclohexane-1-carboxylate CAS No. 123762-07-2

benzyl 3-hydroxycyclohexane-1-carboxylate

Cat. No.: B3320421
CAS No.: 123762-07-2
M. Wt: 234.29 g/mol
InChI Key: NEAMXHCILVUVBV-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C14H18O3 It is characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester group, which is further esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-hydroxycyclohexane-1-carboxylate typically involves the esterification of 3-hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxocyclohexane-1-carboxylate or 3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of benzyl 3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted benzyl 3-hydroxycyclohexane-1-carboxylates depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzyl 3-hydroxycyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst to form 3-hydroxycyclohexane-1-carboxylic acid and benzyl alcohol. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-hydroxycyclohexane-1-carboxylate: C14H18O3

    Methyl 3-hydroxycyclohexane-1-carboxylate: C8H14O3

    Ethyl 3-hydroxycyclohexane-1-carboxylate: C9H16O3

Uniqueness

This compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its methyl and ethyl analogs. The benzyl group can participate in additional reactions such as electrophilic aromatic substitution, making the compound more versatile in synthetic applications.

Properties

IUPAC Name

benzyl 3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAMXHCILVUVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of benzyl 3-oxocyclohexanecarboxylate 1 (2.50 g, 10.8 mmol) in 55 mL of THF was added NaBH4 (814 mg, 21.5 mmol) portionwise. The reaction mixture was maintained at 0° C. for 20 min. Then water was slowly added to the reaction, and the reaction was diluted with Et2O. The resulting layers were separated and the aqueous layer was further extracted with Et2O. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. Purification of the resulting residue by flash chromatography (Biotage™ 40M 5-25% EtOAc/hexanes then 25-35% EtOAc/hexanes) afforded the title compound as a clear, colorless oil. LCMS: calculated for C14H18O3 234.29, observed m/e 235.0 (M+H)+ 256.9 (M+Na) (Rt 1.74/4 min).
Quantity
2.5 g
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reactant
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814 mg
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reactant
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55 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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